molecular formula C15H13FN4O5S B3007277 5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034360-75-1

5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Katalognummer: B3007277
CAS-Nummer: 2034360-75-1
Molekulargewicht: 380.35
InChI-Schlüssel: VZMMOPNLANUGLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzo[d]oxazol-2(3H)-one core substituted at the 5-position with a sulfonyl-linked pyrrolidin-3-yloxy group bearing a 5-fluoropyrimidin-2-yl moiety. The structural complexity arises from the integration of three key pharmacophores:

Benzo[d]oxazol-2(3H)-one: A heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capabilities.

Sulfonyl-pyrrolidinyl linker: Enhances rigidity and influences solubility and membrane permeability.

5-Fluoropyrimidin-2-yl group: A fluorine-substituted pyrimidine, often associated with improved target affinity and resistance to oxidative metabolism.

Eigenschaften

IUPAC Name

5-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O5S/c16-9-6-17-14(18-7-9)24-10-3-4-20(8-10)26(22,23)11-1-2-13-12(5-11)19-15(21)25-13/h1-2,5-7,10H,3-4,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMMOPNLANUGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a synthetic organic molecule that integrates a fluorinated pyrimidine, a pyrrolidine moiety, and a benzo[d]oxazole structure. This unique combination of functional groups suggests significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16FN3O4S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_3\text{O}_4\text{S}

Structural Features

  • Fluoropyrimidine Moiety : Known for its role in nucleic acid synthesis and as an anticancer agent.
  • Pyrrolidine Ring : Often associated with neuroprotective properties.
  • Benzo[d]oxazole Core : Exhibits antimicrobial and anticancer activities.

The biological activity of 5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The fluoropyrimidine component may inhibit enzymes involved in nucleic acid metabolism, disrupting cancer cell proliferation.
  • Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antibacterial properties.
  • Cell Cycle Arrest : Preliminary studies indicate that this compound could induce cell cycle arrest in cancer cells, particularly at the G2-M phase, similar to well-known chemotherapeutics like doxorubicin.

Anticancer Activity

Research has demonstrated that compounds with similar structural features exhibit significant anticancer activity. For instance:

  • A related compound showed an IC50 value of 0.25 µg/mL against gram-positive bacteria, indicating strong antibacterial potential .

Antiviral Activity

Compounds containing the fluoropyrimidine moiety have been explored for antiviral applications, with some derivatives showing promising results against viral infections.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-FluorouracilFluorinated pyrimidineAnticancer
4-PyrrolidinophenolPyrrolidine ringNeuroprotective
Isoxazole AcidsIsoxazole ringAnti-inflammatory
5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-onePyrrolidine, fluoropyrimidine, benzo[d]oxazolePotential anticancer/antiviral

Case Studies and Research Findings

  • Antibacterial Evaluation : Recent studies on structurally similar compounds have shown potent antibacterial effects against drug-resistant strains. For example, derivatives exhibited up to 8-fold stronger inhibitory effects compared to standard treatments .
  • Cell Cycle Analysis : In vitro studies indicated that certain derivatives led to significant cell cycle arrest in Hep3B liver cancer cells, suggesting a mechanism for their anticancer effects .
  • Molecular Docking Studies : Computational studies have predicted binding affinities and modes of action for these compounds against specific biological targets, enhancing the understanding of their therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Fluorine Positioning : The 2-position of the pyrimidine ring in the target compound may optimize π-stacking interactions compared to 4-substituted analogues .
  • Sulfonyl vs.
  • Ring Size : Pyrrolidine (5-membered) vs. azetidine (4-membered) affects conformational entropy; pyrrolidine balances flexibility and rigidity for target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.